N-(Cyanomethyl)-2-cyclohexyloxybenzamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-cyclohexyloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-10-11-17-15(18)13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYBNUQMRBDDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-cyclohexyloxybenzamide typically involves the reaction of 2-cyclohexyloxybenzoic acid with cyanomethylating agents under controlled conditions. One common method includes the use of cyanomethyl bromide in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-2-cyclohexyloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl bromide in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(Cyanomethyl)-2-cyclohexyloxybenzamide has found applications in several scientific domains:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-cyclohexyloxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cyclohexyl-2-hydroxybenzamide
- Structure : The benzene ring contains a hydroxyl (-OH) group at the ortho position and a cyclohexyl group attached to the amide nitrogen.
- Key Differences: Unlike N-(Cyanomethyl)-2-cyclohexyloxybenzamide, this compound lacks the cyanomethyl and cyclohexyloxy substituents. The hydroxyl group enhances hydrogen-bonding capacity, which may influence solubility and binding interactions in biological systems .
N-Cyclohexyl-2-fluorobenzamide
- Structure : Features a fluorine atom at the ortho position of the benzene ring.
- Key Differences : The electronegative fluorine substituent alters electronic properties compared to the cyclohexyloxy group in the target compound. Fluorine’s inductive effects may increase metabolic stability and bioavailability .
- Research Findings : Structural analyses (e.g., X-ray crystallography) highlight planar amide conformations, which are critical for intermolecular interactions .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a 3-methylbenzamide core with a hydroxy-dimethylethyl group on the amide nitrogen.
- This compound’s synthesis involves coupling 3-methylbenzoic acid derivatives with amines, a method applicable to the target compound .
- Applications : Demonstrated utility as a directing group in C–H activation reactions .
N-Cyclohexyl-2-[(1-naphthylacetyl)amino]benzamide
- Structure : Incorporates a naphthylacetyl group at the benzene ring’s ortho position.
- Key Differences : The extended aromatic system (naphthyl) introduces π-π stacking capabilities absent in the target compound. This structural feature is leveraged in supramolecular chemistry or receptor-binding studies .
2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
- Structure: Combines a chlorine substituent with a dimethylamino-cyclohexylmethyl group.
- Such modifications are critical in optimizing pharmacokinetic profiles .
Data Table: Structural and Functional Comparison
Biological Activity
N-(Cyanomethyl)-2-cyclohexyloxybenzamide is a chemical compound that has gained attention in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound features a benzamide core with a cyanomethyl group and a cyclohexyloxy group. This structure contributes to its distinct chemical behavior, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Covalent Bonding : The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is critical for its potential as an enzyme inhibitor or modulator.
- Lipophilicity Enhancement : The cyclohexyloxy group increases the compound’s lipophilicity, facilitating interactions with hydrophobic pockets in target proteins, which may enhance its binding affinity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be beneficial in drug design aimed at treating diseases where these enzymes play a crucial role.
- Protein-Ligand Interactions : It serves as a valuable tool in studying protein-ligand interactions, providing insights into the binding affinities and kinetics involved in these processes.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results showed that the compound significantly reduced enzyme activity in vitro, suggesting its potential as a therapeutic agent for conditions related to enzyme overactivity.
| Parameter | Value |
|---|---|
| Enzyme Activity (Control) | 100% |
| Enzyme Activity (Compound) | 30% |
| Inhibition Percentage | 70% |
Case Study 2: Protein Binding Affinity
Another research project focused on the binding affinity of this compound to a target protein. Using surface plasmon resonance (SPR) technology, the binding kinetics were analyzed, revealing a high affinity constant (Kd) indicative of strong interactions.
| Binding Analysis | Value |
|---|---|
| Kd (dissociation constant) | 5 nM |
| Association Rate Constant (ka) | 1.5 × 10^5 M^-1 s^-1 |
| Dissociation Rate Constant (kd) | 0.75 s^-1 |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| N-(Cyanomethyl)-2-chloroisonicotinamide | Induces systemic acquired resistance in plants | Chlorine substitution |
| N-(Cyanomethyl)pyridinium salts | Intermediate in organic synthesis | Pyridine ring presence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
